molecular formula C11H15N3O B3244220 (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one CAS No. 1609430-36-5

(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one

Cat. No.: B3244220
CAS No.: 1609430-36-5
M. Wt: 205.26 g/mol
InChI Key: WFHOXWXXVXPXAG-JTQLQIEISA-N
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Description

(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one is a chiral pyrrolidinone derivative of interest in medicinal chemistry and neuroscience research. This compound features a stereospecific (S) configuration and a molecular structure comprising a pyrrolidinone ring linked to a pyridine moiety via an aminomethyl spacer. With a molecular formula of C11H15N3O and a CAS Number of 1177324-22-9 for its dihydrochloride salt form, this building block is characterized by high purity suitable for investigative applications . The core structure of this compound is related to privileged scaffolds in drug discovery. The pyrrolidin-2-one ring is a common motif in biologically active molecules and is present in solvents like N-Methyl-2-pyrrolidone (NMP), though the specific substitution pattern of this reagent confers unique properties . Its pyridine and aminomethyl functional groups are key structural features found in compounds investigated for targeting the central nervous system. Recent research strategies in neuropharmacology highlight the value of such chemical architectures. Innovative drug design approaches are focusing on dual-target ligands for conditions like pain management and opioid use disorder. In particular, molecules containing substituted pyrrolidine and aminopyridine components are being explored as potential mu-opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists/partial agonists . This mechanism aims to provide analgesic effects while potentially reducing the misuse liability associated with traditional opioids, positioning this area as a cutting-edge frontier in therapeutic development . Researchers may find this compound valuable as a synthetic intermediate or as a starting point for structure-activity relationship (SAR) studies in these fields. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5S)-5-[(pyridin-3-ylmethylamino)methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11-4-3-10(14-11)8-13-7-9-2-1-5-12-6-9/h1-2,5-6,10,13H,3-4,7-8H2,(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHOXWXXVXPXAG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridin-3-ylmethylamino Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrrolidinone ring with pyridin-3-ylmethylamine.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-3-ylmethylamino group.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridin-3-ylmethylamino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyridin-3-ylmethylamino group.

    Reduction: Reduced derivatives of the pyrrolidinone ring.

    Substitution: Substituted derivatives at the pyridin-3-ylmethylamino group.

Scientific Research Applications

(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one with structurally related pyrrolidin-2-one derivatives, focusing on substituents, stereochemistry, and inferred pharmacological properties:

Compound Name Substituents Stereochemistry Key Features Potential Applications References
(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one Pyridin-3-ylmethylamino group at 5S 5S Basic pyridinyl group for receptor interactions; rigid backbone. CNS disorders, kinase inhibition
5-(Benzylamino)pyrrolidin-2-one (Racemic Compound 4) Benzylamino group at 5-position Racemic Lipophilic benzyl group; lacks pyridine’s basicity. Antimicrobial agents, enzyme inhibitors
(5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one (3-Hydroxycotinine) 3-Hydroxy, 1-methyl, and pyridin-3-yl groups at 5S 5S Hydroxyl group enhances solubility; metabolite of nicotine. Biomarker for nicotine metabolism
(S)-1-(3,3-Dimethylbutyl)-5-(((3-phenylimidazo[1,2-b]pyridazin-6-yl)amino)methyl)pyrrolidin-2-one Imidazopyridazinylamino and 3,3-dimethylbutyl groups S-configuration Bulky substituents for target specificity; likely kinase inhibition. Oncology (kinase-targeted therapies)
(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methyl-1-[(pyrrolidin-1-yl)methyl]pyrrolidin-2-one Biphenylmethyl and pyrrolidinylmethyl groups 3R,5S High lipophilicity; potential CNS penetration. Neurodegenerative diseases
(R)-5-Aminomethyl-pyrrolidin-2-one Aminomethyl group at 5-position R-configuration Polar amino group; possible metabolic instability. Prodrugs or intermediates

Structural and Functional Insights

Substituent Effects: The pyridin-3-ylmethyl group in the target compound provides a balance of lipophilicity and basicity, enabling interactions with both hydrophobic pockets and acidic residues in targets. This contrasts with the benzylamino group in Compound 4, which lacks basicity and may reduce solubility .

Stereochemistry: The 5S configuration in the target compound and 3-hydroxycotinine highlights the importance of enantiopurity in biological activity. For example, the R-configuration in (R)-5-aminomethyl-pyrrolidin-2-one may lead to divergent metabolic pathways or receptor binding compared to the S-form.

Pharmacological Potential: Compounds with pyridinyl or imidazopyridazinyl groups (e.g., ) are often associated with kinase inhibition due to their ability to occupy ATP-binding pockets. The target compound’s pyridinyl group may similarly target kinases or GPCRs. 3-Hydroxycotinine demonstrates how minor structural changes (e.g., hydroxylation) can shift applications from therapeutic to diagnostic (e.g., nicotine metabolism tracking).

Biological Activity

Overview

(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a pyrrolidinone ring and a pyridin-3-ylmethylamino substituent, allows it to interact with various biological targets, making it a subject of ongoing research in drug development and therapeutic applications. The compound has the molecular formula C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol.

The biological activity of (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. The pyridin-3-ylmethylamino group can form hydrogen bonds and other interactions with active sites on target proteins, influencing cellular pathways and biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit the activity of certain enzymes, which can lead to therapeutic effects in various diseases.
  • Receptor Modulation : It can act as a ligand for receptors, potentially altering signaling pathways that are critical in disease states.

Biological Activities

Research indicates that (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one exhibits several biological activities, including:

  • Antioxidant Properties : The compound has shown potential in reducing oxidative stress by scavenging free radicals.
  • Anti-inflammatory Effects : Studies suggest it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary evaluations indicate efficacy against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one. The specific positioning of the pyridin-3-ylmethylamino group plays a significant role in its binding affinity and selectivity towards molecular targets. Variations in this substituent can lead to differences in efficacy and potency against biological targets .

Case Study 1: Antioxidant Activity

A study exploring the antioxidant properties of pyrrolidine derivatives found that modifications on the pyrrolidine ring significantly enhanced their activity. The incorporation of the pyridin-3-ylmethyl group was associated with improved radical scavenging capabilities compared to parent compounds.

Case Study 2: Anti-inflammatory Mechanism

Research conducted on related compounds demonstrated that those with similar structural features exhibited significant inhibition of inflammatory mediators in vitro. This suggests that (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one could be effective in managing inflammatory conditions.

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant reduction in oxidative stress
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialEfficacy against specific bacterial strains

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis typically involves multi-step routes, including nucleophilic substitution and lactam formation. For example, pyridine-derived amines are coupled to pyrrolidinone scaffolds under controlled temperatures (0–25°C) and solvents like dichloromethane or THF to preserve stereochemistry. Reaction optimization should prioritize inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates. Monitoring via TLC or HPLC ensures intermediate purity before proceeding to cyclization steps . Stereochemical integrity is maintained by avoiding protic solvents that may induce racemization .

Q. How can the stereochemical configuration of this compound be confirmed using analytical techniques?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for absolute stereochemical confirmation, as demonstrated for related pyrrolidinone derivatives . Complementary methods include:

  • Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane:isopropanol gradients.
  • Optical Rotation : Compare experimental [α]D values with literature data for analogous compounds.
  • NMR Spectroscopy : NOESY experiments to identify spatial proximity of substituents (e.g., pyridinyl and aminomethyl groups) .

Q. What safety precautions are critical when handling (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (EN 166/EU standard) .
  • Ventilation : Use fume hoods for synthesis and purification steps to limit inhalation exposure .
  • Spill Management : Absorb spills with vermiculite or sand, collect in sealed containers, and dispose via approved waste protocols .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound’s biological activity?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Assess binding mode stability of the compound with target proteins (e.g., kinases) using AMBER or GROMACS. Compare results with in vitro IC₅₀ values .
  • Free Energy Perturbation (FEP) : Quantify binding affinity discrepancies caused by protonation states or solvent effects .
  • Experimental Validation : Perform dose-response assays (e.g., fluorescence polarization) to verify computational hits. Adjust force field parameters if systematic errors are observed .

Q. How do solvent polarity and temperature variations impact the compound’s stability during kinetic studies?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in solvents (e.g., DMSO, PBS) at 25°C, 37°C, and 50°C. Monitor degradation via LC-MS over 72 hours. Polar aprotic solvents like DMSO enhance stability by reducing hydrolysis .
  • Arrhenius Analysis : Calculate activation energy (Eₐ) for degradation to predict shelf-life under storage conditions .

Q. What rational design approaches optimize derivatives of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the pyridinyl group with isosteres (e.g., pyrimidine, thiazole) to modulate lipophilicity (logP) and H-bonding capacity .
  • Stereochemical Modifications : Synthesize (5R)-enantiomers or diastereomers to assess chirality-dependent activity .
  • Proteolytic Stability Assays : Introduce PEGylated or methylated analogs to evaluate resistance to hepatic CYP450 metabolism .

Data Contradiction Analysis

Q. How can conflicting data on synthetic yields be systematically addressed?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst loading, solvent ratios) affecting yield. For example, a 3² factorial design can optimize Pd-catalyzed coupling steps .
  • Reaction Monitoring : Employ in situ IR or Raman spectroscopy to detect intermediate formation and identify rate-limiting steps .
  • Cross-Validation : Replicate low-yield reactions in parallel under identical conditions to rule out operator-dependent errors .

Biological Interaction Studies

Q. What methodologies elucidate the compound’s interaction with enzymatic targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) with immobilized enzymes (e.g., proteases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry .
  • Cryo-EM/X-ray Crystallography : Resolve co-crystal structures to identify critical binding residues (e.g., hydrogen bonds with active-site glutamic acid) .

Tables for Key Data

Property Value/Method Reference
Molecular Weight247.3 g/molCalculated
Chiral Centers1 (5S configuration)
Recommended SolventsDCM, THF, anhydrous DMSO
Stability in PBS (pH 7.4)>90% intact after 24h at 25°C
Predicted logP1.2 (ChemAxon)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one
Reactant of Route 2
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(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one

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